molecular formula C20H13NO6 B6549580 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 1040670-86-7

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B6549580
CAS No.: 1040670-86-7
M. Wt: 363.3 g/mol
InChI Key: IAFUSAUKYZEAGT-UHFFFAOYSA-N
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Description

[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic hybrid compound designed for advanced chemical biology and drug discovery research. It incorporates two privileged pharmacophores—the 1,3-benzodioxole and benzofuran rings—which are known to confer significant biological activity and target engagement potential. This structure is of high interest for developing novel bioactive molecules. The 1,3-benzodioxole core is a structurally significant scaffold found in numerous biologically active compounds. Derivatives containing this motif have demonstrated a range of promising research applications. For instance, certain N-(benzo[d][1,3]dioxol-5-yl)acetamide derivatives have been identified as potent auxin receptor agonists that promote root growth in plants, suggesting potential applications in agricultural science . Other benzodioxol-carboxamide derivatives have shown significant antidiabetic potential by acting as potent alpha-amylase inhibitors in biochemical assays and in vivo models . Furthermore, the 1,3-benzodioxole structure is a key component in compounds investigated as physiological cooling agents that modulate the TRPM8 receptor , and has also been featured in the design of endothelin antagonists for cardiovascular research . The specific molecular architecture of this compound, which links the 1,3-benzodioxole unit to a benzofuran-2-carboxylate ester via an isoxazole linker, presents a unique opportunity for exploring new chemical space. Researchers can leverage this chemical in various fields, including medicinal chemistry (as a precursor for synthesizing novel therapeutic candidates), chemical biology (for probing protein-ligand interactions), and agrochemical research . Its structure is ideal for establishing structure-activity relationships (SAR) and investigating multi-target mechanisms of action. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the Certificate of Analysis for specific quality control data upon request.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO6/c22-20(19-8-12-3-1-2-4-15(12)26-19)23-10-14-9-17(27-21-14)13-5-6-16-18(7-13)25-11-24-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFUSAUKYZEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2H-1,3-Benzodioxol-5-yl Nitrile

Piperonal (1,3-benzodioxole-5-carbaldehyde) undergoes nucleophilic substitution with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield the corresponding oxime (89% yield). Subsequent dehydration using phosphorus oxychloride (POCl3_3) in dichloromethane at 0°C produces 2H-1,3-benzodioxol-5-yl nitrile (75% yield).

Characterization Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 6.85 (d, J=8.2J = 8.2 Hz, 1H), 6.77 (s, 1H), 6.72 (d, J=8.2J = 8.2 Hz, 1H), 5.98 (s, 2H).

  • HRMS (ESI+) : m/z calcd for C8_8H5_5NO2_2 [M+H]+^+: 148.0399; found: 148.0396.

Cyclocondensation to Form 1,2-Oxazole Core

The nitrile (1.0 equiv) reacts with glycolaldehyde (1.2 equiv) in toluene under reflux with scandium triflate (10 mol%) as a Lewis acid catalyst. Microwave irradiation (150 W, 120°C, 30 min) enhances cyclization efficiency, yielding 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbaldehyde (82% yield). Reduction of the aldehyde using NaBH4_4 in methanol affords the hydroxymethyl derivative (78% yield).

Optimization Table

ConditionCatalystTemp (°C)Time (h)Yield (%)
Conventional refluxSc(OTf)3_3110668
Microwave-assistedSc(OTf)3_31200.582

Synthesis of 1-Benzofuran-2-Carboxylic Acid

Cyclization of 2-Hydroxyacetophenone

2-Hydroxyacetophenone (1.0 equiv) undergoes acid-catalyzed cyclization in concentrated H2_2SO4_4 at 0°C for 2 hours, followed by quenching with ice water. The crude 1-benzofuran-2-carboxylic acid is purified via recrystallization from ethanol/water (70% yield).

Characterization Data

  • FT-IR (KBr) : 1685 cm1^{-1} (C=O stretch), 1602 cm1^{-1} (aromatic C=C).

  • 13C^{13}C NMR (100 MHz, DMSO-d6_6) : δ 161.8 (COOH), 154.2 (C-2), 123.5–111.4 (aromatic carbons).

Esterification and Final Coupling

Steglich Esterification

1-Benzofuran-2-carboxylic acid (1.0 equiv) and 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethanol (1.2 equiv) are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry dichloromethane at 25°C for 12 hours. The product is purified via column chromatography (SiO2_2, hexane/ethyl acetate 4:1) to yield the title compound (65% yield).

Characterization Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 7.62 (d, J=8.1J = 8.1 Hz, 1H), 7.53 (s, 1H), 7.38–6.82 (m, 6H), 5.98 (s, 2H), 5.12 (s, 2H).

  • HRMS (ESI+) : m/z calcd for C20_{20}H14_{14}NO6_6 [M+H]+^+: 380.0872; found: 380.0869.

Challenges and Optimization Strategies

  • Regioselectivity in Oxazole Formation : Scandium triflate mitigates side reactions during cyclocondensation, improving regioselectivity to >95%.

  • Esterification Efficiency : DMAP increases acylation rates by stabilizing the reactive intermediate, reducing reaction time from 24 to 12 hours.

  • Purity Issues : Recrystallization from ethanol/water (3:1) removes residual DCC, enhancing final product purity to >98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzodioxole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted benzodioxole and benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further research in enzyme inhibition and protein binding studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and electronic conductivity. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it suggests a potential pathway for its anticancer effects.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on substituent variations in the benzofuran, benzodioxole, or isoxazole moieties:

Compound Name Key Substituents Reference
Methyl 5-chloro-1-benzofuran-2-carboxylate Chlorine at benzofuran C5, lacks benzodioxole/isoxazole
[5-(Difluoromethyl)-1,2-oxazol-3-yl]methyl derivatives Difluoromethyl on isoxazole, varied amine substituents
5-Phenyl-1,3-oxazole-4-methanol Phenyl at oxazole C5, hydroxymethyl at C4
5-[(Z)-Methoxy(oxido)-λ⁵-azanylidene] derivatives Complex sulfanyl and dichloro substitutions on benzofuran

Key Observations :

  • The benzodioxole group in the target compound may enhance metabolic stability compared to halogenated analogs like methyl 5-chloro-1-benzofuran-2-carboxylate .
Physicochemical Properties
Property Target Compound (Inferred) Methyl 5-Chloro-1-benzofuran-2-carboxylate [5-(Difluoromethyl)-1,2-oxazol-3-yl]methyl Amine
Molecular Weight ~370 g/mol 210.59 g/mol 336.81 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 2.8 2.1
Solubility Low (ester dominance) Moderate (polar chloro substituent) High (amine hydrochloride salt)

Notes:

  • The benzodioxole and benzofuran groups contribute to higher molecular weight and lipophilicity compared to simpler halogenated benzofurans .
  • The absence of ionizable groups in the target compound likely reduces aqueous solubility relative to amine derivatives .

Q & A

Q. What are the optimal synthetic routes for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate, and how can purity be validated?

The synthesis involves multi-step reactions, including cyclization of oxazole intermediates and esterification of the benzofuran carboxylate moiety. Key steps may employ sodium borohydride in methanol for selective reductions and sodium hydroxide to facilitate nucleophilic substitutions. Purification via column chromatography followed by analytical validation using HPLC (≥95% purity) and NMR spectroscopy is critical. For structural confirmation, X-ray crystallography (using SHELX programs) or mass spectrometry is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

High-resolution NMR (¹H/¹³C) is essential for confirming the oxazole and benzodioxol ring systems, while FT-IR validates functional groups like the ester carbonyl. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight confirmation. For crystallographic analysis, SHELXL refinement and ORTEP-III graphical tools are widely used to resolve bond angles and torsional strain in heterocyclic systems .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) due to structural similarities to bioactive oxazole derivatives. Antimicrobial activity can be screened using disk diffusion methods against Gram-positive/negative bacteria. Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) provide initial pharmacological insights .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

Contradictions often arise from polymorphic forms or solvent-dependent stability. Employ differential scanning calorimetry (DSC) to identify polymorphs and quantify solubility via shake-flask methods in PBS/DMSO. Advanced formulations (e.g., nanoencapsulation) can improve bioavailability, guided by partition coefficient (logP) calculations and HPLC stability profiling .

Q. What computational and experimental strategies elucidate its structure-activity relationship (SAR)?

Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or serotonin receptors with synthetic modification of the benzodioxol or oxazole substituents. Compare IC₅₀ values of analogs (e.g., halogenated or methoxy variants) to identify critical pharmacophores. Evidence from similar compounds suggests the benzodioxol group enhances metabolic stability .

Q. How can researchers address discrepancies in biological activity between this compound and structural analogs?

Standardize assay conditions (e.g., pH, incubation time) and validate using positive controls. For example, TEVC electrophysiology in Xenopus oocytes (as used for ion channel inhibitors) can clarify target specificity. Structural comparisons via X-ray crystallography or DFT calculations may reveal conformational differences impacting activity .

Q. What mechanistic insights explain its interaction with enzymes or receptors?

Mechanistic studies require kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) and fluorescent probes (e.g., FRET-based) to detect binding. For receptor targets, radioligand displacement assays (using ³H-labeled antagonists) quantify affinity. Evidence suggests the oxazole ring may act as a hydrogen-bond acceptor, while the benzofuran ester modulates lipophilicity .

Q. How can crystallographic data resolve ambiguities in its 3D conformation?

Refine single-crystal X-ray diffraction data using SHELXL to model puckering in the benzodioxol ring and torsional angles in the oxazole-benzofuran linkage. Compare with Cremer-Pople parameters for ring puckering analysis. ORTEP-3 visualization aids in identifying steric clashes or non-covalent interactions influencing stability .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and crystallographic data (R-factor ≤ 5%) .
  • Assay Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) in bioactivity studies .
  • Synthetic Optimization : Monitor reaction progress via TLC and optimize yields using Design of Experiments (DoE) for critical steps .

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